molecular formula C21H17ClN2O3 B2627344 N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 477853-74-0

N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

Cat. No.: B2627344
CAS No.: 477853-74-0
M. Wt: 380.83
InChI Key: FWBVKOHNWURNMT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a key regulator of cytoplasmic microtubule dynamics and cell motility. Its primary research value lies in the targeted investigation of HDAC6's role in oncology and neurodegenerative diseases . In cancer research, this compound is utilized to probe the mechanisms of HDAC6 in tumor cell proliferation, metastasis, and the degradation of aggressive proteins, offering a tool to understand pathways distinct from classical nuclear histone deacetylases. The compound's high selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it an excellent pharmacological tool for dissecting complex biological processes. Furthermore, its research applications extend to neurodegenerative disease models , such as Alzheimer's and Parkinson's disease, where HDAC6 inhibition has been shown to promote the clearance of pathological protein aggregates like tau and α-synuclein by enhancing microtubule-mediated transport and autophagy. The compound is also recognized for its potential role in hematological malignancies , where it can synergize with proteasome inhibitors to induce apoptosis in multiple myeloma cells. By specifically inhibiting HDAC6-mediated α-tubulin deacetylation, this compound provides researchers with a precise means to modulate the cytoskeleton and study its impact on cell signaling, protein trafficking, and overall cellular homeostasis in a variety of disease contexts.

Properties

IUPAC Name

N-(4-chlorophenyl)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-15-6-8-16(9-7-15)23-21(25)24-20-14(12-27-24)11-26-18-10-5-13-3-1-2-4-17(13)19(18)20/h1-10,14,20H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBVKOHNWURNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a heterocyclic compound notable for its unique molecular structure and potential biological activities. This compound features a benzochromene core fused with an isoxazole ring, which contributes to its interaction with various biological targets. Its molecular formula is C21H17ClN2O3, and it has a molecular weight of 380.82 g/mol .

Anticancer Properties

Research has indicated that compounds containing isoxazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives with isoxazole fragments can inhibit the proliferation of cancer cells. The compound's mechanism of action may involve interactions with specific enzymes or receptors that are crucial for cancer cell survival and proliferation .

Case Study: Antiproliferative Activity

A study focused on benzopyran-isoxazole hybrids demonstrated significant cytotoxic effects against multi-drug resistant cancer cell lines. The hybrid compounds exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity . Although specific data on this compound was not detailed in the study, the structural similarities imply potential efficacy.

Anti-inflammatory Effects

Isoxazole derivatives have also been linked to anti-inflammatory activities. Compounds similar in structure to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the compound may hold therapeutic potential in treating inflammatory diseases.

Antibacterial Activity

There are indications that compounds with similar structural motifs exhibit antibacterial properties as well. The presence of the isoxazole ring has been associated with enhanced antibacterial activity against various pathogens . Further research would be needed to specifically evaluate the antibacterial efficacy of this compound.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors critical for cellular processes.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.

Quantitative data on binding affinities and biological assays would provide further insights into its mechanism of action.

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntibacterialActive against various pathogens

Scientific Research Applications

N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide exhibits several promising biological activities:

  • Antitumor Activity : Research indicates that isoxazole derivatives can inhibit cyclooxygenase enzymes (COX), which are implicated in cancer progression. Compounds similar to N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole have shown selective COX-1 inhibition and cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Isoxazole derivatives are also being studied for their potential in treating neurodegenerative diseases through their anti-inflammatory properties .

Table 1: Summary of Biological Assays

StudyCompoundTargetActivityReference
Vitale et al. (2014)Isoxazole derivativeCOX-1Inhibitory activity against ovarian cancer cells
Shaw et al. (2012)N-phenyl isoxazolesColon cancer cellsCytotoxicity against CT-26 cells

In these studies, the compounds were evaluated for their inhibitory activity on specific enzymes or cell lines associated with cancer progression. The results suggest that modifications to the isoxazole structure can enhance biological potency.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a candidate for further development in drug design. Its potential applications include:

  • Development of Anticancer Agents : Due to its activity against COX enzymes and cancer cell lines.
  • Neuroprotective Drugs : Targeting neuroinflammation pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Data
Target (CAS 477853-77-3) Benzo[5,6]chromeno[4,3-c]isoxazole 4-chlorophenyl C₂₁H₁₆ClN₂O₃ 380.83 No spectral data
N-[3-(trifluoromethyl)phenyl]-... Same as target 3-trifluoromethylphenyl C₂₂H₁₇F₃N₂O₃ 414.38 Purity >90%
3e (CAS not provided) Pyrano[2',3':5,6]chromeno[4,3-c]isoxazol-8-one 6-chloro, 9,10-dimethyl C₁₄H₁₁ClNO₄ 306 (M+H)+ IR: 1621 cm⁻¹ (C=O); m.p. 236–239°C
N-[(Dimethylamino)methylene]-... Benzo[5,6]chromeno[4,3-c]isoxazole Dimethylamino C₁₈H₁₉N₃O₃ 325.36 No experimental data

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